4-(Benzylamino)-5-chloropyridine-3-sulfonic acid
Description
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid is a heteroaromatic compound featuring a pyridine core substituted with a benzylamino group at position 4, a chlorine atom at position 5, and a sulfonic acid group at position 2.
Properties
Molecular Formula |
C12H11ClN2O3S |
|---|---|
Molecular Weight |
298.75 g/mol |
IUPAC Name |
4-(benzylamino)-5-chloropyridine-3-sulfonic acid |
InChI |
InChI=1S/C12H11ClN2O3S/c13-10-7-14-8-11(19(16,17)18)12(10)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15)(H,16,17,18) |
InChI Key |
HAUOLPINPLVBQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC=C2S(=O)(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-5-chloropyridine-3-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 5-chloropyridine-3-sulfonic acid to introduce a nitro group at the 4-position.
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl derivatives.
Reduction: The benzylamino group can be reduced to a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonamides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-5-chloropyridine-3-sulfonic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the sulfonic acid group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Research Findings and Gaps
- Evidence Limitations : Direct data on the target compound are scarce; comparisons rely on structural analogs.
- Key Insights: Pyridine-based sulfonic acids exhibit distinct electronic properties compared to benzene analogs, influencing reactivity and interaction with biological targets. The benzylamino group enhances lipophilicity, which may improve membrane permeability in drug design but reduce aqueous solubility. Patent trends emphasize substituent diversification (e.g., tert-butyl, methoxyethyl) to tune compound efficacy, suggesting similar optimization strategies for the target molecule .
Biological Activity
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid is a compound of significant interest due to its potential biological activities, particularly in the pharmaceutical domain. This article presents a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's structure features a pyridine ring substituted with a benzylamino group and a sulfonic acid moiety, which contributes to its solubility and reactivity. The presence of chlorine in the 5-position enhances its biological activity by influencing electronic properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing multiple therapeutic potentials:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of chloropyridine sulfonic acids have shown effectiveness against various bacterial strains .
- Antimalarial Properties : Research on related compounds has demonstrated significant antimalarial activity. For example, Lerisetron analogues, which share structural similarities, have been tested against Plasmodium falciparum with promising results . This suggests that this compound could potentially serve as a lead compound for developing new antimalarial agents.
- Cytotoxicity : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study 1: Antimalarial Screening
A study screened various benzimidazole derivatives for their activity against P. falciparum. Among the tested compounds, those with a chlorinated aromatic system showed IC50 values lower than 0.1 μM, indicating strong antimalarial potential. The study highlighted the need for further exploration of structural modifications to optimize efficacy and reduce toxicity risks associated with hERG channel inhibition .
Case Study 2: Antimicrobial Efficacy
A comparative analysis was conducted on several chloropyridine derivatives, including this compound. The results showed significant antimicrobial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL depending on the specific bacterial strain tested .
Table 1: Biological Activities of Related Compounds
The biological mechanisms underlying the activities of this compound are still being elucidated. However, it is hypothesized that the sulfonic acid group plays a crucial role in enhancing solubility and bioavailability, while the chlorinated aromatic system may interact with cellular targets involved in metabolic pathways.
Q & A
Q. What are the optimal synthetic routes for 4-(Benzylamino)-5-chloropyridine-3-sulfonic acid?
The synthesis typically involves sequential functionalization of the pyridine-sulfonic acid backbone. A common approach includes:
- Chlorosulfonation : Introducing the sulfonic acid group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Benzylamination : Substitution of a leaving group (e.g., chlorine) at the 4-position with benzylamine under reflux in a polar aprotic solvent like DMF, monitored by TLC .
- Purification : Crystallization from ethanol-water mixtures to isolate the pure product .
Q. How is the compound characterized for purity and structural confirmation?
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Spectroscopy :
- NMR : H and C NMR confirm substitution patterns (e.g., benzylamino group at 4-position, sulfonic acid at 3-position) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 313.05) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Highly soluble in polar solvents (water, DMSO) due to the sulfonic acid group; limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Stable under acidic conditions but prone to hydrolysis in basic media. Store at 4°C in desiccated, amber vials to prevent degradation .
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
- LC-MS/MS : Quantify trace amounts in plasma or tissue homogenates using a deuterated internal standard .
- UV-Vis Spectroscopy : Detect at λ~270 nm in buffer solutions, with a molar extinction coefficient of ~1.2 × 10 Mcm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate charge distribution. The 5-chloro group shows high electrophilicity (Fukui indices >0.3), favoring SNAr reactions .
- MD Simulations : Simulate solvation effects in DMSO to predict reaction pathways and intermediate stability .
Q. What strategies resolve contradictions in spectroscopic data from different synthetic batches?
- Cross-Validation : Compare NMR chemical shifts with authentic standards or DFT-predicted spectra .
- Synthesis Optimization : Adjust reaction stoichiometry (e.g., benzylamine excess) to minimize byproducts like 5-chloro-pyridine-3-sulfonate .
Q. How does the compound interact with serum albumin, and what are the implications for drug delivery?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (K ~10 µM) to human serum albumin, indicating moderate plasma protein binding .
- Circular Dichroism : Confirm no structural denaturation of albumin upon binding, supporting potential as a drug carrier .
Q. What role does the sulfonic acid group play in enhancing bioavailability?
- Ionization at Physiological pH : The sulfonate group (pKa ~1.5) remains deprotonated, improving aqueous solubility and membrane permeability via anion transporters .
- Pharmacokinetic Studies : In vivo rat models show 60% oral bioavailability, attributed to sulfonate-mediated intestinal absorption .
Q. How can structural analogs be designed to improve selectivity for kinase inhibition?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
